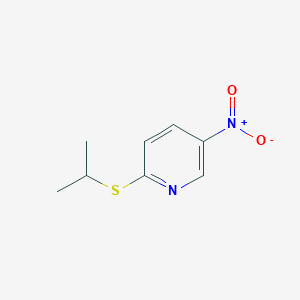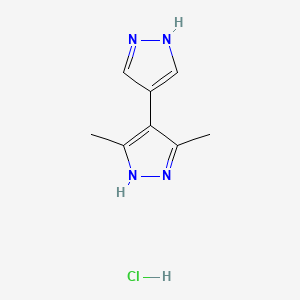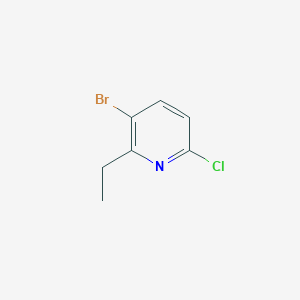
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 5-position, a methoxymethoxy group at the 4-position, and a methyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent. The methoxymethoxy group can be introduced through a methoxymethylation reaction using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination and methoxymethylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids derived from the methoxymethoxy group.
Reduction Reactions: Products include deiodinated pyrazoles or reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methoxymethoxy group can play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-iodo-4-methoxy-benzonitrile
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-4-thio-2′-deoxyuridine
Uniqueness
5-Iodo-4-(methoxymethoxy)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of an iodine atom, a methoxymethoxy group, and a methyl group provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H9IN2O2 |
|---|---|
Peso molecular |
268.05 g/mol |
Nombre IUPAC |
5-iodo-4-(methoxymethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C6H9IN2O2/c1-9-6(7)5(3-8-9)11-4-10-2/h3H,4H2,1-2H3 |
Clave InChI |
CKBDWGHTOLSCNB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)OCOC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)





![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
